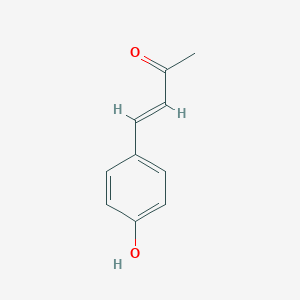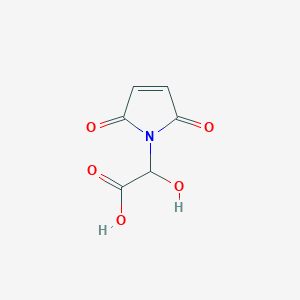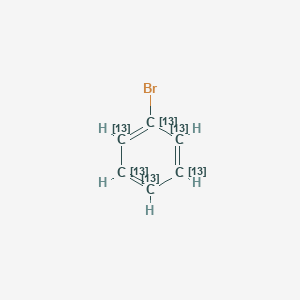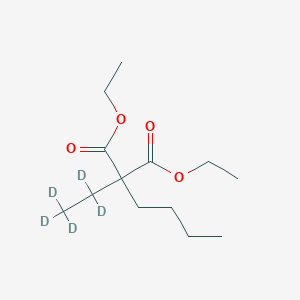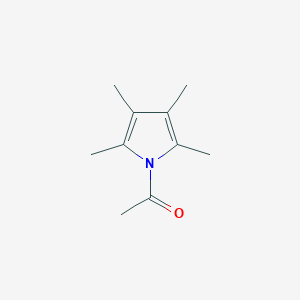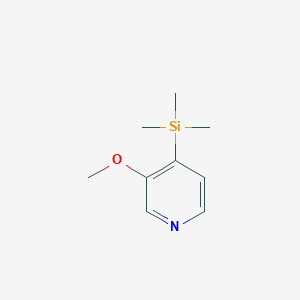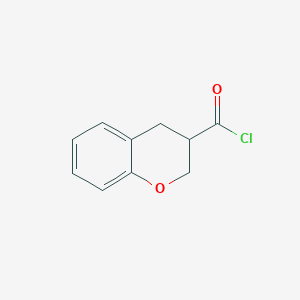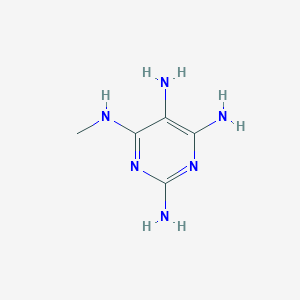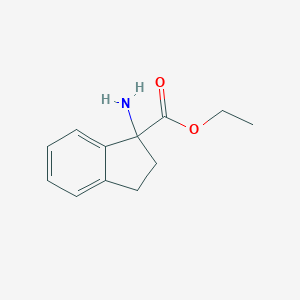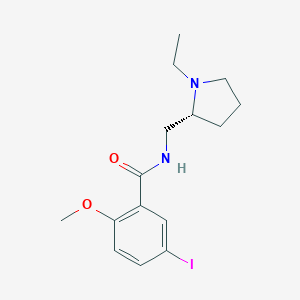
Iodopride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodopride is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of the well-known drug, prazosin, which is used to treat hypertension. Iodopride has been found to have unique properties that make it a promising candidate for various applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
Iodopride has been extensively studied for its potential applications in various fields of medicine. One of the most promising applications is in the treatment of prostate cancer. Studies have shown that iodopride can selectively target prostate cancer cells and induce apoptosis. This makes it a potential candidate for the development of new cancer treatments.
Another potential application of iodopride is in the treatment of hypertension. Studies have shown that iodopride has a higher affinity for alpha-1 adrenergic receptors than prazosin, making it a more effective treatment for hypertension.
Wirkmechanismus
Iodopride works by selectively binding to alpha-1 adrenergic receptors in the body. These receptors are found in various tissues, including the prostate gland and blood vessels. By binding to these receptors, iodopride can induce various physiological effects, including vasodilation and apoptosis.
Biochemische Und Physiologische Effekte
Iodopride has been found to have various biochemical and physiological effects. In vitro studies have shown that iodopride can induce apoptosis in prostate cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of prostate cancer cells by inducing cell cycle arrest.
In vivo studies have shown that iodopride can reduce blood pressure by inducing vasodilation in blood vessels. It has also been found to improve cardiac function by reducing myocardial fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of iodopride for lab experiments is its high selectivity for alpha-1 adrenergic receptors. This makes it a useful tool for studying the physiological effects of these receptors. However, iodopride can be difficult to synthesize and is relatively expensive compared to other compounds.
Zukünftige Richtungen
There are several potential future directions for research on iodopride. One area of interest is in the development of new cancer treatments. Studies have shown that iodopride can selectively target prostate cancer cells, but further research is needed to determine its efficacy in vivo.
Another potential area of research is in the treatment of hypertension. Studies have shown that iodopride has a higher affinity for alpha-1 adrenergic receptors than prazosin, making it a more effective treatment for hypertension. However, more research is needed to determine its safety and efficacy in humans.
Conclusion:
Iodopride is a promising compound that has potential applications in various fields of medicine. Its unique properties make it a useful tool for scientific research. Further research is needed to determine its efficacy and safety in humans, but the potential benefits of this compound make it a promising candidate for future research.
Synthesemethoden
Iodopride can be synthesized through a simple reaction between prazosin and iodine. The reaction takes place in an anhydrous solvent, such as chloroform or dichloromethane, at room temperature. The product is then purified through column chromatography to obtain pure iodopride. The yield of the synthesis process is typically around 70%.
Eigenschaften
CAS-Nummer |
115860-70-3 |
|---|---|
Produktname |
Iodopride |
Molekularformel |
C15H21IN2O2 |
Molekulargewicht |
388.24 g/mol |
IUPAC-Name |
N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide |
InChI |
InChI=1S/C15H21IN2O2/c1-3-18-8-4-5-12(18)10-17-15(19)13-9-11(16)6-7-14(13)20-2/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,17,19)/t12-/m1/s1 |
InChI-Schlüssel |
JHMTYLJMPBFCTD-GFCCVEGCSA-N |
Isomerische SMILES |
CCN1CCC[C@@H]1CNC(=O)C2=C(C=CC(=C2)I)OC |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)I)OC |
Kanonische SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)I)OC |
Andere CAS-Nummern |
115860-70-3 |
Synonyme |
iodopride iodopride 125I hydrochloride, (S)-isomer iodopride HCl, (R)-isomer iodopride hydrochloride, (S)-isomer iodopride, (S)-isomer N-((1-ethyl-2-pyrrolidinyl)methyl)-5-iodo-2-methoxybenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



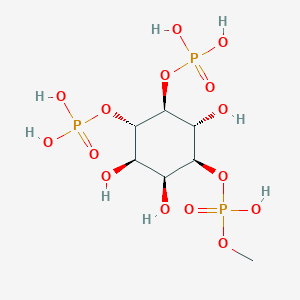
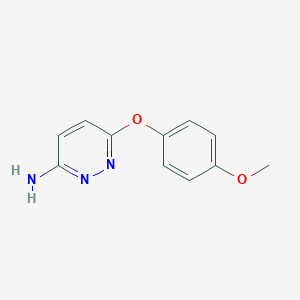
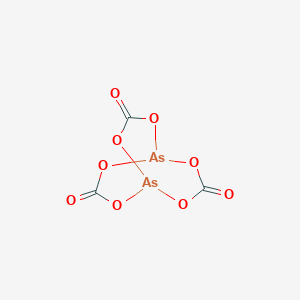
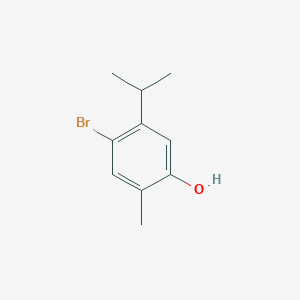
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)
